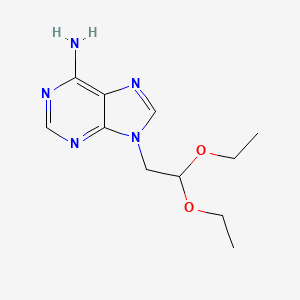

9H-Purin-6-amine, 9-(2,2-diethoxyethyl)-

Description

9H-Purin-6-amine, 9-(2,2-diethoxyethyl)- (CAS RN: 23485-30-5), also known as N9-(2,2-diethoxyethyl)adenine, is a synthetic purine derivative characterized by a diethoxyethyl side chain at the N9 position of the purine ring. Its molecular formula is C₁₁H₁₇N₅O₂, with a molecular weight of 251.29 g/mol . The compound’s structure combines the adenine base with a diethoxyethyl group, which enhances lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This modification is often explored in prodrug development, where ethoxy groups serve as hydrolyzable protective moieties to improve bioavailability .

Properties

IUPAC Name |

9-(2,2-diethoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-3-17-8(18-4-2)5-16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJLTVTFKCBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=NC2=C(N=CN=C21)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

9H-Purin-6-amine, 9-(2,2-diethoxyethyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9H-Purin-6-amine, 9-(2,2-diethoxyethyl)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with substitutions at the N9 position are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of 9H-Purin-6-amine, 9-(2,2-diethoxyethyl)- with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Functionality :

- The diethoxyethyl group in the target compound introduces hydrolytic lability, making it suitable for prodrug strategies. In contrast, methyl () or fluorobenzyl () substituents prioritize metabolic stability or receptor binding.

- Allyl and propargyl groups (e.g., in ) are utilized for click chemistry applications or further functionalization .

Synthetic Accessibility :

- The target compound is synthesized via alkylation of adenine with 2,2-diethoxyethyl bromide under basic conditions, similar to methods for 9-allyl-6-chloro-9H-purin-2-amine (NaH/CH₃CN, 50% yield) .

- More complex substitutions, such as tetrahydro-2H-pyran-2-yl , require multi-step protection/deprotection sequences (e.g., THP introduction via acid-catalyzed reactions) .

Physicochemical Properties :

- Lipophilicity : The diethoxyethyl group increases logP compared to methyl-substituted analogs (e.g., C₇H₉N₅ , logP ≈ 0.5 vs. target compound logP ≈ 1.2) .

- Solubility : Ethoxy groups enhance water solubility relative to purely hydrophobic substituents (e.g., fluorobenzyl ) but reduce it compared to hydroxylated analogs .

For example:

Preparation Methods

Reaction Mechanism and Optimization

Alkylation proceeds via nucleophilic attack of the purine’s N9 nitrogen on the electrophilic carbon of the diethoxyethyl halide. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or triethylamine to deprotonate the purine and drive the reaction. Regioselectivity for N9 over N7 is achieved by leveraging steric and electronic factors: the N9 position is more nucleophilic in purines due to conjugation with the imidazole ring.

Key Parameters:

-

Temperature: 60–80°C to balance reaction rate and minimize side products.

-

Molar Ratio: A 1.2–1.5:1 excess of diethoxyethyl halide ensures complete conversion.

-

Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide improve yields in biphasic systems.

Orthoester-Mediated Cyclization

An alternative method adapts the use of triethyl orthoformate (HC(OEt)₃) , as demonstrated in the synthesis of 9-phenyl-9H-purin-6-amine derivatives. This approach can be modified to introduce the diethoxyethyl group.

Synthetic Pathway

-

Intermediate Formation: React 5-amino-1-(2,2-diethoxyethyl)-1H-imidazole-4-carbonitrile with HC(OEt)₃ and acetic anhydride to form an imidate intermediate.

-

Cyclization: Treat the imidate with ammonia to induce cyclization, forming the purine core.

Advantages:

-

Avoids direct handling of reactive alkyl halides.

Challenges:

-

Requires precise control of ammonia concentration to prevent over-amination.

Reductive Amination Strategies

Reductive amination offers a route to introduce the diethoxyethyl group via a ketone or aldehyde precursor.

Procedure Overview

-

Condensation: React 6-aminopurine with 2,2-diethoxyethyl aldehyde in methanol or ethanol.

-

Reduction: Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the imine intermediate.

Optimization Notes:

-

Acidic conditions (pH 4–6) stabilize the imine intermediate.

-

Yields depend on the purity of the aldehyde precursor, which may require prior synthesis via acetal protection of glycolaldehyde.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 50–65 | Simple, fewer steps | Regioselectivity challenges |

| Orthoester Cyclization | 67–83 | High purity, scalable | Multi-step synthesis |

| Reductive Amination | 45–60 | Mild conditions | Requires aldehyde synthesis |

Structural Characterization and Validation

Post-synthesis analysis is critical to confirm the N9 substitution:

-

X-ray Crystallography: Resolves the planar purine skeleton and diethoxyethyl orientation.

-

¹H NMR: Key signals include:

-

IR Spectroscopy: N-H stretches at 3300–3500 cm⁻¹ and C-O-C bands at 1100–1250 cm⁻¹.

Industrial Scalability and Practical Considerations

Large-scale production faces challenges in cost and purification:

Q & A

Q. Table 1. Comparative Solubility of 9H-Purin-6-amine Derivatives

| Substituent | Solubility in Water (mg/mL) | LogP (Predicted) | Metabolic Stability (t₁/₂ in microsomes) |

|---|---|---|---|

| Diethoxyethyl (target) | 12.5 ± 0.3 | 1.8 | 45 ± 5 min |

| Heptyl | 0.8 ± 0.1 | 4.2 | 22 ± 3 min |

| Allyl | 5.6 ± 0.2 | 2.5 | 30 ± 4 min |

| Data inferred from analogous compounds in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.